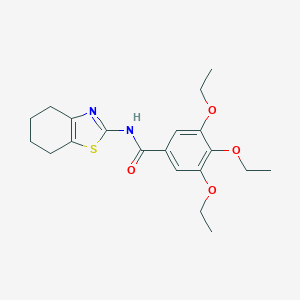![molecular formula C30H32N2O2 B216299 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the inhibition of this compound. This compound is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. By inhibiting this compound, this compound can modulate these cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit this compound activity in various cell lines and animal models. Inhibition of this compound has been associated with various cellular effects, including increased cell survival, decreased apoptosis, and altered gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments include its potent inhibition of this compound, which allows for the modulation of various cellular processes. However, the limitations of this compound include its relatively low yield and its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One potential direction is the study of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. Another direction is the development of more efficient synthesis methods for this compound, which may increase its yield and reduce its cost. Additionally, the study of the mechanism of action of this compound and its effects on various cellular processes may provide valuable insights into the regulation of these processes and the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been described in the literature. One of the most commonly used methods involves the reaction of 4-methoxyphenylacetic acid with 2-phenylethylamine to form the corresponding amide. This amide is then cyclized with triphosgene to yield the target compound. The yield of this method is reported to be around 60%.
Aplicaciones Científicas De Investigación
The potential applications of 11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in scientific research are vast. This compound has been shown to be a potent inhibitor of this compound, which is involved in various cellular processes. Therefore, it has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.
Propiedades
Fórmula molecular |
C30H32N2O2 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-9,9-dimethyl-5-(2-phenylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H32N2O2/c1-30(2)19-25-28(27(33)20-30)29(22-13-15-23(34-3)16-14-22)32(18-17-21-9-5-4-6-10-21)26-12-8-7-11-24(26)31-25/h4-16,29,31H,17-20H2,1-3H3 |
Clave InChI |
JKWFDVALGZISNT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)
